molecular formula C21H19FN2OS B2435730 3-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide CAS No. 898459-10-4

3-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide

Cat. No. B2435730
CAS RN: 898459-10-4
M. Wt: 366.45
InChI Key: QDLGDFHMXLCUEN-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the benzamide family and is known for its unique chemical properties that make it an ideal candidate for various research studies.

Scientific Research Applications

Pharmacological Evaluation for Receptor Ligand Selectivity

A study synthesized a series of N-(2-(5-fluoro-2-(4-fluorophenylthio)benzo[b]thiophen-3-yl)ethyl)acylamides, evaluating their binding affinity and intrinsic activity at melatonin receptors. These compounds demonstrated modest to high selectivity for MT2 receptors, with one compound acting as a partial agonist. This highlights the potential use of fluorine-substituted benzamides in developing selective receptor ligands, offering insights into the pharmacological applications of similar compounds like 3-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide (Mesangeau et al., 2011).

Antiviral and Anticancer Potential

Another study explored the synthesis of fluorine-substituted 1,2,4-triazinones, investigating their potential as anti-HIV-1 and CDK2 inhibitors. The results indicated significant anti-HIV activity and considerable CDK2 inhibition, suggesting the therapeutic potential of fluorine-substituted benzamides in treating viral infections and cancer (Makki et al., 2014).

Antipathogenic Activity

Research on thiourea derivatives, including compounds with fluorine substituents, showed significant anti-pathogenic activity, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests that fluorine-substituted benzamides could be developed into novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Neurological Applications

Fluorine-substituted benzamides have been used as molecular imaging probes to quantify receptor densities in the brains of Alzheimer's disease patients, illustrating the utility of such compounds in neurology and diagnostic imaging (Kepe et al., 2006).

Polymorphism and Material Science

The study of concomitant polymorphism in fluorine-substituted benzamides, such as 3-fluoro-N-(3-fluorophenyl)benzamide, reveals the influence of fluorine on crystal structure and disorder. This has implications for material science, particularly in the design and development of pharmaceutical compounds with optimal physical properties (Chopra & Row, 2008).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2OS/c22-17-7-3-6-16(13-17)21(25)23-14-19(20-9-4-12-26-20)24-11-10-15-5-1-2-8-18(15)24/h1-9,12-13,19H,10-11,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLGDFHMXLCUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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